4-Nitrophenyl sulfurofluoridate 4-Nitrophenyl sulfurofluoridate
Brand Name: Vulcanchem
CAS No.: 51451-34-4
VCID: VC16175262
InChI: InChI=1S/C6H4FNO5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H
SMILES:
Molecular Formula: C6H4FNO5S
Molecular Weight: 221.17 g/mol

4-Nitrophenyl sulfurofluoridate

CAS No.: 51451-34-4

Cat. No.: VC16175262

Molecular Formula: C6H4FNO5S

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl sulfurofluoridate - 51451-34-4

Specification

CAS No. 51451-34-4
Molecular Formula C6H4FNO5S
Molecular Weight 221.17 g/mol
IUPAC Name 1-fluorosulfonyloxy-4-nitrobenzene
Standard InChI InChI=1S/C6H4FNO5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H
Standard InChI Key ICXNXTKCSQTYEN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 4-nitrophenyl sulfurofluoridate consists of a benzene ring substituted with a nitro group (-NO2_2) at the 4-position and a fluorosulfonyloxy group (-OSO2_2F) at the 1-position (Figure 1) . The planar aromatic system facilitates electronic conjugation, while the electron-withdrawing nitro and sulfurofluoridate groups create a polarized molecular framework.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC6H4FNO5SC_6H_4FNO_5S
Molecular Weight221.17 g/mol
SMILESC1=CC(=CC=C1N+[O-])OS(=O)(=O)F
InChIKeyICXNXTKCSQTYEN-UHFFFAOYSA-N
Topological Polar Surface Area43.14 Ų
LogP (Octanol-Water)3.89

The compound’s high LogP value indicates significant hydrophobicity, favoring membrane permeability in biological systems .

Spectroscopic and Computational Data

Collision cross-section (CCS) measurements predict its gas-phase behavior under mass spectrometric conditions:

Table 2: Predicted Collision Cross Sections (Ų)

Adductm/zCCS
[M+H]+^+221.98670135.7
[M+Na]+^+243.96864146.7
[M-H]^-219.97214135.5

These values assist in identifying the compound in complex mixtures using ion mobility spectrometry .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 4-nitrophenyl sulfurofluoridate is documented in the provided sources, analogous methods for aryl sulfurofluoridates suggest two potential pathways:

  • Sulfuryl Fluoride Route:
    Reaction of 4-nitrophenol with sulfuryl fluoride (SO2F2SO_2F_2) in the presence of a base such as pyridine:

    C6H4NO2OH+SO2F2BaseC6H4NO2OSO2F+ByproductsC_6H_4NO_2OH + SO_2F_2 \xrightarrow{\text{Base}} C_6H_4NO_2OSO_2F + \text{Byproducts}

    This method mirrors the synthesis of 4-nitrophenyl chloroformate, where bis(trichloromethyl) carbonate reacts with 4-nitrophenol under basic conditions .

  • Nucleophilic Fluorination:
    Displacement of a leaving group (e.g., chloride) in 4-nitrophenylsulfonyl chloride using a fluorinating agent like KF or AgFAgF:

    C6H4NO2OSO2Cl+AgFC6H4NO2OSO2F+AgClC_6H_4NO_2OSO_2Cl + AgF \rightarrow C_6H_4NO_2OSO_2F + AgCl

Both routes require stringent temperature control (0–5°C) and inert atmospheres to prevent hydrolysis of the sulfurofluoridate group .

Applications in Chemical Biology and Drug Discovery

SuFEx Click Chemistry

4-Nitrophenyl sulfurofluoridate participates in sulfur-fluoride exchange (SuFEx) reactions, a next-generation click chemistry platform. The fluorosulfate group acts as a latent electrophile, forming stable covalent adducts with nucleophilic residues (e.g., serine, lysine) in proteins . This reactivity underpins its utility in:

  • Activity-Based Protein Profiling (ABPP): Selective labeling of active enzyme sites while sparing denatured proteins, termed the "sleeping beauty" phenomenon .

  • Covalent Inhibitor Development: Targeting serine hydrolases and proteases, as demonstrated by the discovery of human neutrophil elastase inhibitors via SuFEx screening .

Enzyme Assay Substrates

Although 4-nitrophenyl sulfate is widely used to assay sulfatases and phosphatases, the sulfurofluoridate derivative may serve as a suicide substrate for sulfurtransferases due to its irreversible binding mechanism .

Analytical Characterization

Chromatographic and Spectroscopic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption).

  • NMR: 19F^{19}\text{F}-NMR shows a singlet near -35 ppm (SO2_2F group); 1H^1\text{H}-NMR aromatic protons appear as doublets (J = 8.5 Hz) at δ 8.2–8.4 ppm .

  • MS/MS: Fragmentation patterns include loss of SO2_2F (m/z -102.96) and NO2_2 (m/z -46.01) .

HazardPrecautionary Measures
Acute ToxicityAvoid inhalation; use PPE
Skin IrritationNitrile gloves, lab coat
Eye DamageSafety goggles

While specific toxicity data for 4-nitrophenyl sulfurofluoridate is limited, analogous nitrophenyl compounds exhibit moderate toxicity (LD50_{50} ~200 mg/kg in rats) . Storage at 2–8°C under anhydrous conditions is recommended .

Recent Advances and Future Directions

The 2023 SuFEx screening campaign identified benzene-1,2-disulfonyl fluoride as a selective covalent inhibitor of human neutrophil elastase (hNE), highlighting the potential of aryl sulfurofluoridates in targeting serine proteases . Future research may explore:

  • Tumor-Targeting Probes: Leveraging the nitro group’s redox activity for hypoxia-selective drug activation.

  • Polymer Chemistry: Incorporating sulfurofluoridate monomers into self-healing materials via SuFEx crosslinking.

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